N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a sulfonohydrazide group, and a nonane chain, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide typically involves a condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and nonane-1-sulfonohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete condensation. The product is then isolated by filtration and recrystallized from ethanol to obtain pure N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the hydroxyl group on the naphthalene ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the imine group to an amine.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide involves its ability to chelate metal ions through its hydroxyl and imine groups. This chelation process forms stable complexes with metal ions, which can then be detected or utilized in various applications. The molecular targets include metal ions such as lead (Pb²⁺), and the pathways involved include coordination chemistry and electrochemical sensing .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide: Similar structure with a nicotinohydrazide group instead of a nonane-sulfonohydrazide group.
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonohydrazide: Contains a benzenesulfonohydrazide group, offering different reactivity and applications.
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide is unique due to its long nonane chain, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly suitable for applications in sensing and environmental monitoring.
Properties
Molecular Formula |
C20H28N2O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]nonane-1-sulfonamide |
InChI |
InChI=1S/C20H28N2O3S/c1-2-3-4-5-6-7-10-15-26(24,25)22-21-16-19-18-12-9-8-11-17(18)13-14-20(19)23/h8-9,11-14,16,22-23H,2-7,10,15H2,1H3/b21-16+ |
InChI Key |
SZRPGKWJLMCRPZ-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCCCCCCS(=O)(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)O |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)NN=CC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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